2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine

Description

BenchChem offers high-quality 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHRVVMNFQGSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613867 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14097-37-1 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: A Technical Guide for Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its rigid framework and ability to present substituents in a well-defined three-dimensional space make it an attractive template for the design of ligands targeting a variety of biological receptors. Among its derivatives, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a key intermediate and building block in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to neuroprotective agents and anticancer compounds.[2][4]

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, designed for researchers, scientists, and drug development professionals. We will delve into a robust and efficient synthetic strategy, elucidating the underlying chemical principles and providing detailed, field-proven experimental protocols.

Strategic Approach to the Synthesis

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine can be strategically approached in a multi-step sequence. A logical and commonly employed pathway involves the initial construction of the core tetrahydroisoquinoline ring system, followed by the introduction of the methyl group at the N2 position and the amine group at the C6 position. This guide will focus on a validated approach that combines well-established named reactions, ensuring reproducibility and scalability.

Our chosen synthetic route commences with the formation of the tetrahydroisoquinoline skeleton via the Pictet-Spengler reaction , a powerful method for constructing this heterocyclic system.[5][6][7][8] This is followed by functional group manipulations to install the requisite amino and methyl groups. An alternative and often complementary strategy, the Bischler-Napieralski reaction , will also be discussed to provide a broader perspective on synthetic possibilities.[1][2][9][10]

Core Synthesis via the Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[5][6][7][8] This reaction is a special case of the more general Mannich reaction.[7]

Reaction Pathway and Mechanism

The synthesis begins with a suitable β-phenylethylamine derivative. To introduce the amino group at the 6-position of the final product, it is strategic to start with a precursor that already contains a nitrogen functionality at the corresponding position of the benzene ring, which can be later converted to an amine. A nitro group is an excellent choice for this role due to its stability under the conditions of the Pictet-Spengler reaction and its facile reduction to an amine in a later step.

The overall synthetic workflow can be visualized as follows:

Caption: High-level overview of the synthetic strategy.

The mechanism of the Pictet-Spengler cyclization proceeds through the formation of an iminium ion intermediate, which is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. name-reaction.com [name-reaction.com]

- 9. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/B106942J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic placement of functional groups on this bicyclic amine framework allows for the fine-tuning of its pharmacological and pharmacokinetic properties. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, a derivative of the THIQ core, presents a unique combination of a secondary amine within the heterocyclic ring and a primary aromatic amine. This dual functionality suggests its potential as a versatile building block in drug discovery, particularly in the development of agents targeting the central nervous system and in the synthesis of compounds with anticancer and antimicrobial properties.[1]

A thorough understanding of the physicochemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is paramount for its effective utilization in research and development. These properties, including solubility, lipophilicity (logP), and ionization constant (pKa), govern its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, detailed experimental protocols for their determination, and an analysis of its structural and spectroscopic features.

Chemical Identity and Core Physicochemical Parameters

The fundamental identification and key physical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source |

| CAS Number | 14097-37-1 | [2] |

| Molecular Formula | C₁₀H₁₄N₂ | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Melting Point | 129-130 °C | [3] |

| Boiling Point (Predicted) | 290.8 ± 40.0 °C | [3] |

| Density (Predicted) | 1.084 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.03 ± 0.20 | [3] |

Structural and Conformational Analysis

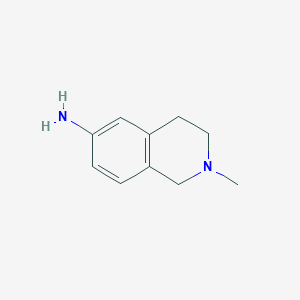

The structure of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine features a fused bicyclic system comprising a benzene ring and a partially saturated pyridine ring.

Caption: Chemical structure of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine.

The tetrahydroisoquinoline ring is not planar. X-ray crystallographic studies of the closely related 2-methyl-1,2,3,4-tetrahydroisoquinoline reveal that the non-aromatic ring adopts a half-boat conformation. It is highly probable that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine adopts a similar conformation. The nitrogen atom in the heterocyclic ring is expected to have a tetrahedral geometry, consistent with an sp³ hybridization state for a tertiary amine.

Key Physicochemical Properties and Their Determination

Solubility

Solubility is a critical parameter that influences a compound's bioavailability and formulation development. The presence of two amine groups in 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine suggests that its solubility will be highly pH-dependent. In acidic conditions, protonation of the amine groups will lead to the formation of soluble salts.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Caption: Workflow for the Shake-Flask Solubility Determination.

Causality in Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated, which is a prerequisite for determining thermodynamic solubility.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium.

-

Separation of Solid: Essential to accurately measure the concentration of the dissolved compound without interference from undissolved particles.

-

Quantification Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is necessary for accurate concentration measurement.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. A balanced logP is often sought in drug design to ensure adequate membrane permeability and aqueous solubility.

Experimental Protocol: HPLC Method for logP Determination

Reversed-phase HPLC (RP-HPLC) is a common and efficient method for estimating logP values.

Caption: Workflow for logP Determination by RP-HPLC.

Causality in Experimental Choices:

-

RP-HPLC: The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Lipophilic compounds have a higher affinity for the stationary phase and thus longer retention times.

-

Isocratic Conditions: Using a constant mobile phase composition ensures that the retention is solely based on the compound's interaction with the stationary and mobile phases.

-

Calibration Standards: A set of compounds with a range of known logP values is necessary to establish a reliable correlation between retention and lipophilicity.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization at a given pH. For 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, there are two basic centers: the tertiary amine in the heterocyclic ring and the primary aromatic amine. The tertiary aliphatic amine is expected to be more basic (higher pKa) than the aromatic amine.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining pKa values.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Causality in Experimental Choices:

-

Standardized Titrant: The concentration of the titrant must be accurately known to determine the equivalence point precisely.

-

Calibrated pH Electrode: Accurate pH measurements are fundamental to the determination of the pKa.

-

Titration Curve Analysis: The shape of the titration curve provides information about the number of ionizable groups and their pKa values. The pKa is the pH at which the protonated and unprotonated forms of a functional group are present in equal concentrations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the tetrahydroisoquinoline ring, the N-methyl group, and the primary amine protons. The aromatic protons will appear as multiplets in the aromatic region (typically 6.5-8.0 ppm). The protons on the saturated portion of the THIQ ring will appear in the aliphatic region (typically 2.5-4.0 ppm). The N-methyl group will give a singlet at around 2.4-2.6 ppm. The protons of the NH₂ group will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons will resonate in the range of 110-150 ppm, while the aliphatic carbons of the THIQ ring and the N-methyl group will appear at higher field (20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

N-H Stretching: The primary amine (-NH₂) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.[4]

-

C-N Stretching: The aromatic C-N stretch is expected in the 1250-1335 cm⁻¹ region, while the aliphatic C-N stretch will appear between 1020-1250 cm⁻¹.[4]

-

Aromatic C-H and C=C Stretching: These will be observed in their characteristic regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 162.

-

Fragmentation: Common fragmentation pathways for tetrahydroisoquinolines involve cleavage of the bonds beta to the nitrogen atom. A prominent fragment would likely arise from the loss of a hydrogen atom from the C1 position, leading to the formation of a stable iminium ion.

Conclusion

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a compound of significant interest for medicinal chemistry and drug development. Its physicochemical properties, driven by the interplay of its aromatic and aliphatic amine functionalities, are crucial for its biological activity and pharmacokinetic profile. This guide has provided an in-depth overview of its key physicochemical parameters, detailed and validated experimental protocols for their determination, and an analysis of its structural and spectroscopic characteristics. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists working with this versatile molecule, facilitating its rational application in the design and development of new therapeutic agents.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

MDPI. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(10), 8633-8649. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminoisoquinoline. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

Future Science. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry, 13(12), 1135-1167. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1975). Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. (14), 1432-1434. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... Retrieved from [Link]

-

NIST. (n.d.). N-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

ResearchGate. (2012). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | 14097-37-1 | PAA09737 [biosynth.com]

- 3. 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine CAS#: 14097-37-1 [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine (CAS No. 14097-37-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established "privileged structure," forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This document, authored from the perspective of a Senior Application Scientist, consolidates critical information on the compound's physicochemical properties, outlines a robust synthetic pathway, details validated analytical methodologies for its characterization, discusses its potential biological significance, and provides essential safety and handling protocols. The content is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers to effectively synthesize, analyze, and utilize this versatile chemical building block in their research and development endeavors.

Introduction and Scientific Context

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in the development of pharmacologically active agents.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal scaffold for probing interactions with biological targets. Derivatives of THIQ have demonstrated a remarkable range of activities, including antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3]

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine (CAS No. 14097-37-1) is a key intermediate and a functionalized derivative of this important class. The presence of a primary amine at the 6-position and a methyl group on the nitrogen at the 2-position offers multiple avenues for further chemical modification. The primary amine serves as a crucial handle for amide bond formation, sulfonylation, or reductive amination, allowing for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR).[2] This makes the title compound a valuable starting material for the synthesis of compound libraries aimed at discovering novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine are summarized below.

| Property | Value | Source |

| CAS Number | 14097-37-1 | [4] |

| Molecular Formula | C₁₀H₁₄N₂ | [4] |

| Molecular Weight | 162.23 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 129 °C | [4] |

| SMILES | CN1CCC2=C(C1)C=CC(=C2)N | [4] |

| InChI Key | PWHRVVMNFQGSJQ-UHFFFAOYSA-N |

Synthesis Pathway: A Multi-Component Reaction Approach

While multiple strategies exist for the synthesis of the tetrahydroisoquinoline core, such as the Pictet-Spengler and Bischler-Napieralski reactions, multi-component reactions (MCRs) offer a highly efficient and convergent approach to generating structural diversity.[5] An MCR-based strategy is proposed here for the synthesis of derivatives closely related to the title compound, which can be conceptually adapted. This approach highlights the power of MCRs in rapidly assembling complex molecular architectures from simple starting materials.[1]

A plausible synthetic route to a 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinoline derivative involves the condensation of an aromatic aldehyde, 1-methyl-4-piperidone, and malononitrile.[1][5] This reaction proceeds under solvent-free conditions and typically results in high yields.[1] The general workflow for this synthetic strategy is depicted below.

Caption: Generalized workflow for the synthesis of a 6-amino-2-methyl-THIQ derivative via MCR.

Detailed Experimental Protocol (Adapted from Related Syntheses)

Objective: To synthesize a 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinoline derivative.

Materials:

-

Aromatic aldehyde (1 mmol)

-

1-Methyl-4-piperidone (1 mmol)

-

Malononitrile (2 mmol)

-

Dichloromethane (for workup)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1 mmol), 1-methyl-4-piperidone (1 mmol), and malononitrile (2 mmol).

-

The resulting mixture is refluxed for a specified time (typically monitored by TLC) under solvent-free conditions.[1]

-

Upon completion of the reaction, as indicated by TLC analysis, the reaction mixture is allowed to cool to room temperature.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is then purified by silica gel column chromatography to afford the pure 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinoline derivative.[1]

Rationale: This one-pot synthesis is highly atom-economical and avoids the use of large volumes of solvent, making it an environmentally friendly approach. The reaction proceeds through a cascade of events, likely involving Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization, to rapidly build the complex tetrahydroisoquinoline scaffold.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.

Caption: A comprehensive workflow for the analytical characterization of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method is suitable for determining the purity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine. The following protocol is a robust starting point for method development.[6]

Objective: To determine the purity of the target compound.

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A: Phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)

-

B: Acetonitrile

-

Gradient: A typical starting gradient could be 80:20 (A:B) transitioning to a higher organic phase concentration over the run.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 10-50 µg/mL).

-

Injection: Inject a small volume (e.g., 10 µL) onto the column.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by PDA).

-

Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Rationale: The acidic mobile phase ensures that the amine functionalities are protonated, leading to better peak shape and retention on the C18 stationary phase. A gradient elution is often necessary to ensure the elution of any impurities with different polarities.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[7]

Objective: To confirm the molecular weight of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine.

Instrumentation:

-

Mass spectrometer with an electrospray ionization (ESI) source, often coupled to an LC system (LC-MS).

Procedure:

-

A dilute solution of the sample is introduced into the ESI source.

-

The mass spectrum is acquired in positive ion mode.

-

The spectrum is analyzed for the presence of the protonated molecular ion [M+H]⁺.

Expected Result: For C₁₀H₁₄N₂, the expected monoisotopic mass is 162.1157. The ESI-MS spectrum should show a prominent peak at m/z 163.1235, corresponding to the [M+H]⁺ ion.

Rationale: ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To elucidate the chemical structure and confirm the connectivity of atoms.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

Solvent:

-

Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

Expected ¹H NMR Features:

-

Aromatic Protons: Signals in the aromatic region (typically ~6.5-7.5 ppm) corresponding to the protons on the benzene ring.

-

Aliphatic Protons: Signals in the aliphatic region (~2.5-4.0 ppm) for the CH₂ groups of the tetrahydroisoquinoline core.

-

N-Methyl Protons: A singlet corresponding to the N-CH₃ group.

-

Amine Protons: A broad singlet for the NH₂ protons, which may be exchangeable with D₂O.

Rationale: The chemical shifts, integration values, and coupling patterns of the proton signals provide definitive evidence for the arrangement of atoms within the molecule, confirming the successful synthesis of the target structure.

Potential Biological Activities and Applications

The tetrahydroisoquinoline scaffold is associated with a broad spectrum of biological activities.[2] While specific bioactivity data for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is not extensively documented in the public domain, its structural features suggest significant potential as a precursor for developing novel therapeutic agents.

-

CNS-Active Agents: Many THIQ derivatives interact with central nervous system targets, including dopamine and serotonin receptors, and have shown potential in models of neurodegenerative diseases.[10]

-

Antimicrobial Agents: The THIQ core has been incorporated into compounds with potent antibacterial and antifungal properties.[11]

-

Anticancer Agents: Several THIQ-containing natural products and synthetic molecules exhibit significant cytotoxic activity against various cancer cell lines.[1]

The primary amine at the 6-position of the title compound provides a key point for diversification, allowing for the synthesis of libraries of novel compounds to be screened for these and other biological activities.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. Based on available safety data sheets for the title compound and related structures, the following precautions should be observed.[4][12][13]

Hazard Identification:

Recommended Precautions:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Store in a tightly sealed container in a cool, dry place.

-

Avoid contact with skin, eyes, and clothing.

Conclusion

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis can be approached through efficient methods like multi-component reactions, and its identity and purity can be rigorously confirmed using standard analytical techniques. The inherent biological potential of the tetrahydroisoquinoline scaffold, combined with the reactive handles present in this specific derivative, makes it a compound of high interest for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this compound into their drug discovery programs.

References

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | 14097-37-1 | PAA09737 [biosynth.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. jsbms.jp [jsbms.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1][2][3] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. This guide delves into a specific, yet highly promising, subclass: the 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives. The introduction of a methyl group at the 2-position and an amine at the 6-position significantly influences the molecule's electronic and conformational properties, opening new avenues for therapeutic intervention. This document serves as a comprehensive resource, consolidating current knowledge on the synthesis, biological activities, and therapeutic potential of these intriguing compounds, with the aim of accelerating their journey from laboratory research to clinical application.

I. The Synthetic Landscape: Crafting the 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine Core

The strategic synthesis of the 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine scaffold is paramount to exploring its biological potential. Several synthetic routes have been established, with the choice of method often depending on the desired substitution patterns and stereochemistry.

A. Established Methodologies for THIQ Ring Formation

The construction of the core THIQ ring system is typically achieved through classical methods such as the Pictet-Spengler and Bischler-Napieralski reactions.[1][4]

-

Pictet-Spengler Reaction: This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution to yield the THIQ ring. The presence of electron-donating groups on the aromatic ring facilitates this cyclization.[1]

-

Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-arylethylamine using a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, to form a 3,4-dihydroisoquinoline intermediate. Subsequent reduction of this intermediate yields the desired THIQ.[1]

B. An Improved Synthesis of the Core Scaffold

A significant advancement in the synthesis of the specific core molecule, 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline, has been reported, providing a more efficient and optimized pathway for its production.[5] This improved synthesis is crucial for enabling further derivatization and biological evaluation.

C. Advanced Synthetic Strategies: Multi-Component Reactions

For the creation of more complex derivatives, multi-component reactions (MCRs) have emerged as a powerful and efficient tool.[1] A notable example is the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles. This one-pot reaction utilizes an aromatic aldehyde, N-methyl-4-piperidone, and malononitrile, demonstrating the power of MCRs to rapidly generate molecular diversity.[1][6]

Experimental Protocol: Synthesis of 6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile [6]

-

Intermediate Formation: To a stirred solution of 1-methyl-4-piperidone (1 mmol) and tetrahydro pyrrole (1.2 mmol) in dichloromethane, add benzaldehyde (1 mmol).

-

Reflux the resulting mixture for 4 hours to yield the α,β-unsaturated ketone intermediate.

-

Cyclization: React the α,β-unsaturated ketone intermediate (1 mmol) with malononitrile (2 mmol) under strong basic conditions.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final compound.

Synthesis Workflow Diagram

Caption: Synthesis of a complex 6-amino THIQ derivative via a multi-component reaction.

II. Biological Activities and Therapeutic Targets

Derivatives of the 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine scaffold have shown promise in a variety of therapeutic areas, underscoring the versatility of this chemical framework.

A. Anticancer Potential

The THIQ scaffold is a well-established pharmacophore in the development of anticancer agents.[5][7] These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and cell cycle arrest.[5] While specific data for the core 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is still emerging, the broader class of THIQ derivatives has demonstrated significant potential in this area. For instance, certain THIQ derivatives have been shown to inhibit KRas, a key oncogene implicated in various cancers.[8]

B. Antimicrobial Properties

The urgent need for new antimicrobial agents has driven research into novel chemical scaffolds, and THIQ derivatives have emerged as promising candidates.[9][10] Their mechanism of action can involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes. The introduction of various substituents onto the THIQ core allows for the fine-tuning of their antimicrobial spectrum and potency.

C. Neuroprotection and Neuromodulation

THIQ derivatives have a rich history in neuroscience research, with some endogenous derivatives playing roles in neurotransmission and neuroprotection.[11][12] The structural similarity of some THIQs to the neurotoxin MPTP has prompted extensive investigation into their neurotoxic and neuroprotective effects.[13][14] Interestingly, some THIQ derivatives have been shown to possess neuroprotective properties, potentially through mechanisms involving the modulation of dopamine receptors and the inhibition of monoamine oxidase.[12]

D. Orexin Receptor Antagonism

A particularly exciting and well-defined area of biological activity for 6-amino THIQ derivatives is their antagonism of the orexin-1 (OX1) receptor.[15] The orexin system is involved in regulating arousal, wakefulness, and reward-seeking behaviors, making OX1 receptor antagonists a potential therapeutic strategy for addiction and other compulsive disorders. Structure-activity relationship (SAR) studies have revealed that the 6-amino substitution, particularly with ester-containing groups, confers reasonable potency at the OX1 receptor.[15]

Quantitative Data: Orexin-1 Receptor Antagonism of 6-Amino THIQ Derivatives [15]

| Compound | R Group | OX1 Ke (nM) |

| 26a | -CH2CO2Et | 427 |

| 26b | -CH2CO2Bn | 1340 |

| 26c | -(CH2)2CO2Et | >10000 |

| 26d | -(CH2)3CO2Et | >10000 |

Biological Assay Protocol: Orexin-1 Receptor Functional Assay [15]

-

Cell Culture: Maintain CHO-K1 cells stably expressing the human orexin-1 receptor in appropriate culture medium.

-

Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: Add the test compounds (6-amino THIQ derivatives) at various concentrations to the cell plates.

-

Agonist Stimulation: After a pre-incubation period, stimulate the cells with a known orexin-1 receptor agonist (e.g., orexin-A).

-

Signal Detection: Measure the changes in intracellular calcium levels using a fluorescence plate reader.

-

Data Analysis: Calculate the Ke values from the rightward shift of the agonist dose-response curve in the presence of the antagonist.

Signaling Pathway: Orexin-1 Receptor Antagonism

Caption: Simplified signaling pathway of the orexin-1 receptor and its antagonism by 6-amino THIQ derivatives.

III. Structure-Activity Relationships (SAR) and Future Directions

The biological activity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives is intricately linked to their structural features. The 6-amino group serves as a key pharmacophoric element and a versatile handle for further chemical modifications. SAR studies on related THIQ scaffolds have consistently shown that the nature and position of substituents on the aromatic ring and the nitrogen atom profoundly influence potency and selectivity.[15]

The exploration of the chemical space around the 6-amino group is a promising avenue for future research. The synthesis and evaluation of a diverse library of N-substituted and N,N-disubstituted analogs will be crucial in elucidating the SAR for various biological targets. Furthermore, the introduction of chiral centers and the synthesis of enantiomerically pure derivatives will be essential for understanding the stereochemical requirements for optimal target engagement.

IV. Conclusion

The 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive area of investigation for medicinal chemists and pharmacologists. While significant progress has been made in understanding the synthesis and biological potential of the broader THIQ class, the specific exploration of 6-amino-2-methyl derivatives is still in its early stages. This guide has aimed to consolidate the current knowledge and provide a framework for future research in this exciting field. The continued investigation of these compounds holds the potential to yield new and effective treatments for a range of human diseases.

V. References

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]

-

Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. (2019). ACS Omega, 5(1), 537-546. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13236-13271. [Link]

-

Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. (2019). ACS Omega, 5(1), 537-546. [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). BMC Chemistry, 18(1), 23. [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (2021). Anticancer Agents in Medicinal Chemistry, 21(18), 2505-2511. [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (2021). Anticancer Agents in Medicinal Chemistry, 21(18), 2505-2511. [Link]

-

Biosynthesis of Tetrahydroisoquinoline Antibiotics. (2012). Current Topics in Medicinal Chemistry, 12(13), 1438-1451. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). RSC Advances, 11(22), 13236-13271. [Link]

-

The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5709-5724. [Link]

-

Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. (2022). Toxics, 10(11), 668. [Link]

-

Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. (2005). Yakugaku Zasshi, 125(5), 415-426. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). Chemical Reviews, 121(15), 9236-9319. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

-

Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (2008). Experimental Neurobiology, 17(3), 101-110. [Link]

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (2023). ACS Omega, 8(33), 29891-29904. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13236-13271. [Link]

-

6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1329. [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). Chemical Reviews, 121(15), 9236-9319. [Link]

-

Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. (1999). Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184. [Link]

-

The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5709-5724. [Link]

-

6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline. (n.d.). Autech. [Link]

-

6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline. (n.d.). Amerigo Scientific. [Link]

-

Neuromuscular-blocking drug. (n.d.). Wikipedia. [Link]

-

1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2010). Neurotoxicity Research, 18(3-4), 293-305. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease [jstage.jst.go.jp]

- 14. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: A Mechanistic Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Prominence of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3] These compounds have garnered significant attention for their therapeutic potential in diverse areas, including oncology and neurodegenerative diseases.[4][5] This guide focuses on a specific derivative, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, a compound whose specific mechanism of action remains to be fully elucidated. While direct experimental data on this molecule is sparse, a comprehensive analysis of its structural analogs provides a strong foundation for postulating its potential biological targets and mechanisms of action. This document aims to provide researchers and drug development professionals with a thorough understanding of the known activities of the THIQ class and to propose a structured approach for the mechanistic investigation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine.

A Landscape of Biological Activity: The Versatility of Tetrahydroisoquinolines

The THIQ framework has proven to be a fertile ground for the discovery of potent bioactive agents. Derivatives of this scaffold have been reported to exhibit a remarkable array of pharmacological properties, including:

-

Anticancer Activity: Many THIQ derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[4] Their mechanisms of action are diverse and include the inhibition of key oncogenic proteins and enzymes.[6][7]

-

Neuroprotective Effects: Certain THIQs, most notably 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have shown promise in models of neurodegenerative diseases.[5][8] These effects are attributed to their ability to modulate neurotransmitter systems and protect neurons from excitotoxicity and oxidative stress.[9][10]

-

Antimicrobial Properties: The THIQ scaffold has also been explored for its potential in combating bacterial and fungal infections.[2]

-

Cardiovascular and Adrenergic Activity: Some derivatives have been found to interact with adrenergic receptors, suggesting potential applications in cardiovascular medicine.[11]

This wide range of activities underscores the chemical tractability of the THIQ scaffold and its potential for the development of novel therapeutics.

Postulated Mechanisms of Action: Insights from Structural Analogs

Based on the established pharmacology of structurally related THIQ compounds, we can hypothesize several potential mechanisms of action for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine.

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer potential of THIQs has been linked to their ability to interfere with critical cellular processes that drive tumorigenesis.

The KRas protein is a key molecular switch in the MAPK signaling pathway, and its mutation is a frequent driver of various cancers. Several THIQ derivatives have been identified as inhibitors of KRas.[6] These compounds are thought to bind to KRas and disrupt its interaction with downstream effectors, thereby inhibiting cell proliferation and survival.

Proposed Signaling Pathway:

Caption: Postulated inhibition of the KRas signaling pathway by 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine.

Recent studies have identified novel THIQ derivatives that act as potent inhibitors of DHFR and CDK2.[7] DHFR is crucial for the synthesis of nucleotides, and its inhibition disrupts DNA replication, leading to cell death. CDK2 is a key regulator of the cell cycle, and its inhibition can induce cell cycle arrest.

Experimental Protocol: In Vitro DHFR Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of a test compound against DHFR.

-

Reagents and Materials:

-

Human recombinant DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Test compound (2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine)

-

Positive control (Methotrexate)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound or positive control to the wells. Include a vehicle control (DMSO).

-

Add a solution of human recombinant DHFR to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding a mixture of DHF and NADPH to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Neuroprotective Activity: Modulating Neuronal Function

The neuroprotective properties of THIQs, particularly 1MeTIQ, are multi-faceted and involve the modulation of key neuronal signaling pathways.

1MeTIQ is known to be a reversible inhibitor of both MAO-A and MAO-B.[12] By inhibiting these enzymes, it can increase the levels of monoamine neurotransmitters (e.g., dopamine, serotonin) in the brain. Additionally, 1MeTIQ possesses free radical scavenging properties, which can protect neurons from oxidative damage, a common feature of neurodegenerative diseases.[8][9]

Excessive activation of glutamate receptors, particularly the NMDA receptor, leads to excitotoxicity and neuronal cell death. 1MeTIQ has been shown to act as an antagonist of the NMDA receptor, thereby preventing glutamate-induced calcium influx and subsequent neuronal damage.[8][9]

Mitochondrial dysfunction is a central element in the pathogenesis of many neurodegenerative disorders. 1MeTIQ has been demonstrated to protect against the inhibition of complex I of the mitochondrial respiratory chain, a key site of damage by neurotoxins like MPP+.[10]

Proposed Neuroprotective Mechanisms:

Caption: Postulated neuroprotective mechanisms of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine based on analogs.

Proposed Research Workflow for Mechanistic Elucidation

To definitively determine the mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, a systematic experimental approach is required. The following workflow provides a logical progression from initial screening to in-depth mechanistic studies.

Caption: A proposed workflow for the elucidation of the mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine.

Quantitative Data from Tetrahydroisoquinoline Analogs

To provide context for potential activity, the following table summarizes the reported inhibitory concentrations (IC50) of various THIQ derivatives against different biological targets.

| Compound/Derivative | Target | IC50 | Reference |

| GM-3-18 | KRas (Colon Cancer Cell Lines) | 0.9 - 10.7 µM | [6] |

| GM-3-121 | Angiogenesis | 1.72 µM | [6] |

| Compound 7e | CDK2 | 0.149 µM | [7] |

| Compound 8d | DHFR | 0.199 µM | [7] |

Conclusion

While the precise mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine awaits direct experimental confirmation, the rich pharmacology of the tetrahydroisoquinoline class of compounds provides a strong basis for targeted investigation. Based on the activities of its structural analogs, this compound holds promise as a potential modulator of oncogenic signaling pathways, such as the KRas pathway, and as a neuroprotective agent through mechanisms involving MAO inhibition, NMDA receptor antagonism, and mitochondrial protection. The proposed research workflow offers a systematic approach to unravel its biological activity and therapeutic potential. Further investigation into this and other novel THIQ derivatives is warranted to fully exploit the therapeutic promise of this versatile chemical scaffold.

References

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). National Institutes of Health. Retrieved from [Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). National Institutes of Health. Retrieved from [Link]

-

Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. (n.d.). Retrieved from [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI. Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action. (2013). SciSpace. Retrieved from [Link]

-

The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (n.d.). ResearchGate. Retrieved from [Link]

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+). (n.d.). National Institutes of Health. Retrieved from [Link]

-

Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. (2023). Frontiers. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids

Introduction: A Privileged Structure in Nature and Medicine

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational scaffold in the vast and intricate world of natural products.[1] As a prominent class of alkaloids, these nitrogen-containing heterocyclic compounds are widely distributed throughout the plant kingdom and have also been identified as endogenous molecules in mammals.[2][3] Their structural diversity is matched only by their remarkable spectrum of biological activities, which has positioned them as both fascinating subjects of biosynthetic inquiry and invaluable starting points for drug discovery.[1][4] This guide provides an in-depth exploration of the discovery and history of tetrahydroisoquinoline alkaloids, from their early isolation and structural elucidation to the development of synthetic methodologies and the ongoing investigation of their profound pharmacological significance. We will delve into the key chemical reactions that unlock their synthesis, the elegant enzymatic pathways that construct them in nature, and their multifaceted roles as both therapeutic agents and potential endogenous neurotoxins.[5][6]

Part 1: The Dawn of a New Class - Historical Milestones in Discovery and Synthesis

The story of tetrahydroisoquinoline alkaloids is intrinsically linked to the broader history of alkaloid chemistry. The successful isolation of morphine from the opium poppy (Papaver somniferum) in 1804 by the German pharmacist Friedrich Sertürner is a landmark event that ignited the scientific pursuit of these potent plant-derived compounds.[7][8] This discovery not only provided a powerful analgesic but also established alkaloids as a distinct class of organic bases, fundamentally changing the course of chemistry and medicine.[9]

The structural complexity of these molecules, however, presented a formidable challenge to 19th-century chemists. The elucidation of their structures and the development of methods for their synthesis became a central theme in the evolution of organic chemistry. Two seminal reactions, developed in the late 19th and early 20th centuries, proved to be pivotal in the ability to construct the tetrahydroisoquinoline core and are still fundamental to their synthesis today.

The Bischler-Napieralski Reaction (1893): A Gateway to Dihydroisoquinolines

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction provides a powerful method for the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[10][11] This reaction typically requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and is particularly effective with electron-rich aromatic rings.[12] The resulting dihydroisoquinoline can then be readily reduced to the corresponding tetrahydroisoquinoline.

The choice of a dehydrating agent is crucial and is dictated by the reactivity of the starting amide. For substrates lacking electron-donating groups on the aromatic ring, harsher conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary to drive the reaction to completion.[11] A significant side reaction to consider is the formation of styrene derivatives through a retro-Ritter type reaction; this can sometimes be mitigated by using nitriles as solvents.[11]

-

Starting Material Preparation: The appropriate β-arylethylamide is synthesized, typically by acylation of the corresponding β-arylethylamine.

-

Reaction Setup: The β-arylethylamide is dissolved in an anhydrous, inert solvent (e.g., toluene, acetonitrile).

-

Addition of Dehydrating Agent: A dehydrating agent (e.g., POCl₃, P₂O₅) is added cautiously to the solution. The reaction is often exothermic.

-

Cyclization: The reaction mixture is heated to reflux for several hours to effect cyclization. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled and carefully quenched with ice water or a basic solution to neutralize the acid and hydrolyze any remaining reagent.

-

Extraction: The 3,4-dihydroisoquinoline product is extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization.

-

Reduction (Optional): The purified 3,4-dihydroisoquinoline is dissolved in a suitable solvent (e.g., methanol, ethanol) and reduced to the 1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄).

The Pictet-Spengler Reaction (1911): A Biomimetic Approach

In 1911, Amé Pictet and Theodor Spengler reported a reaction that would become a cornerstone of tetrahydroisoquinoline and β-carboline synthesis.[13] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[13][14] This reaction is mechanistically a special case of the Mannich reaction and is notable for its often mild reaction conditions, especially when the aromatic ring is activated, such as in indole-containing substrates.[13] The driving force for the cyclization is the formation of an electrophilic iminium ion intermediate.[13]

The elegance of the Pictet-Spengler reaction lies in its biomimetic nature; it mirrors the enzymatic processes that form these alkaloids in plants.[15] For less nucleophilic aromatic rings, such as a simple phenyl group, harsher conditions including higher temperatures and stronger acids may be required.[13]

-

Reactant Preparation: The β-arylethylamine and the desired aldehyde or ketone are selected.

-

Reaction Setup: The β-arylethylamine is dissolved in a suitable solvent (protic or aprotic).

-

Condensation and Cyclization: The aldehyde or ketone is added to the solution, followed by an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid). For highly reactive substrates, the reaction may proceed at room temperature, while less reactive starting materials may require heating.

-

Monitoring: The reaction is monitored by TLC or LC-MS to determine the point of completion.

-

Workup: The reaction is quenched, typically by neutralization with a base.

-

Extraction: The tetrahydroisoquinoline product is extracted into an organic solvent.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |

| Starting Materials | β-arylethylamide | β-arylethylamine and an aldehyde/ketone |

| Key Reagents | Dehydrating agent (e.g., POCl₃, P₂O₅) | Acid catalyst (e.g., HCl, TFA) |

| Initial Product | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |

| Subsequent Steps | Requires reduction to obtain THIQ | Often the final product |

| Reaction Conditions | Generally harsher, refluxing acidic conditions | Can be mild for activated systems |

A comparative overview of the Bischler-Napieralski and Pictet-Spengler reactions.[16]

Part 2: Nature's Blueprint - Biosynthesis of Tetrahydroisoquinoline Alkaloids

Plants have evolved sophisticated enzymatic machinery to synthesize a vast array of complex molecules, including tetrahydroisoquinoline alkaloids. The biosynthetic pathways leading to these compounds are elegant examples of stereoselective and efficient chemical transformations.

The Central Role of (S)-Reticuline

A vast number of benzylisoquinoline alkaloids, including the medicinally important morphine and codeine, originate from the amino acid L-tyrosine.[17] Through a series of enzymatic steps, tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde. These two molecules then undergo a crucial Pictet-Spengler condensation, catalyzed by the enzyme norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[18][19] This enzymatic reaction is highly stereoselective and establishes the foundational stereochemistry for a multitude of subsequent alkaloids.[15]

Following the formation of (S)-norcoclaurine, a series of hydroxylations and methylations, catalyzed by specific enzymes, leads to the pivotal intermediate, (S)-reticuline.[17] (S)-Reticuline stands at a critical branch point in benzylisoquinoline alkaloid biosynthesis, serving as the precursor to numerous structural classes, including protoberberines, benzophenanthridines, and the morphinans.[17]

The Pathway to Morphine: A Tale of Two Cell Types

The biosynthesis of morphine from (S)-reticuline is a complex pathway that, until recently, held several mysteries. A key step is the conversion of (S)-reticuline to its (R)-enantiomer, which is the direct precursor for the morphinan skeleton. In 2015, the enzyme responsible for this isomerization, a unique P450-oxidoreductase fusion protein designated STORR, was identified, completing our understanding of the core morphine biosynthetic pathway.[20]

Interestingly, recent research has revealed that the biosynthesis of morphine in the opium poppy involves two distinct cell types: sieve elements and laticifers.[17] The early steps of the pathway, leading to thebaine, occur in the sieve elements of the phloem. Thebaine is then transported to the adjacent laticifers, where the final enzymatic steps convert it into codeine and ultimately morphine, which is then stored in the latex.[17]

Caption: Simplified biosynthetic pathway of morphine from L-tyrosine.

Part 3: Endogenous Tetrahydroisoquinolines in Mammals

While traditionally associated with plants, it is now well-established that tetrahydroisoquinolines are also present endogenously in mammals, including humans.[3] These "mammalian alkaloids" are often formed through the condensation of biogenic amines, such as dopamine, with endogenous aldehydes or ketones.[21]

Salsolinol: A Dopamine-Derived Neurotoxin?

One of the most studied endogenous tetrahydroisoquinolines is salsolinol, which is formed from the condensation of dopamine with acetaldehyde.[6] Elevated levels of salsolinol have been detected in the brains of patients with Parkinson's disease, and it has been implicated as a potential neurotoxin that selectively targets dopaminergic neurons.[6] The structural similarity of some tetrahydroisoquinolines to the known parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has fueled research into their potential role in the etiology of neurodegenerative diseases.[21] The proposed mechanisms of salsolinol-induced neurotoxicity include the induction of oxidative stress and the initiation of apoptotic cell death pathways.[6]

The Intriguing Possibility of Endogenous Morphine

Perhaps one of the most fascinating areas of research is the potential for de novo biosynthesis of morphine in mammalian cells.[22] Studies have shown that human cells can convert precursors along the established plant biosynthetic pathway to morphine, suggesting that mammals may possess the necessary enzymatic machinery.[22] While the physiological role of endogenous morphine is still under investigation, its presence raises profound questions about its potential involvement in pain modulation, immune response, and other physiological processes.

Part 4: Pharmacological Significance and Drug Development

The diverse biological activities of tetrahydroisoquinoline alkaloids have made them a rich source of lead compounds for drug development.[4] Their rigid scaffold provides a valuable template for designing molecules that can interact with a wide range of biological targets with high affinity and selectivity.

A Broad Spectrum of Therapeutic Applications

Tetrahydroisoquinoline alkaloids and their synthetic derivatives have demonstrated a wide array of pharmacological effects, including:

-

Antitumor Activity: Several complex tetrahydroisoquinoline alkaloids, such as trabectedin (Yondelis®), isolated from a marine tunicate, are used in cancer chemotherapy.[5]

-

Antimicrobial and Antiviral Effects: Many natural and synthetic THIQs exhibit potent activity against bacteria, fungi, and viruses.[1]

-

Central Nervous System Effects: The structural similarity of some THIQs to neurotransmitters has led to the development of compounds that act on the CNS, including analgesics, anticonvulsants, and neuroprotective agents.[4][6]

-

Cardiovascular Effects: The antihypertensive drug quinapril is a prominent example of a clinically successful drug built around a tetrahydroisoquinoline-3-carboxylic acid core.[23][24] Its mechanism of action involves the inhibition of the angiotensin-converting enzyme (ACE).[23]

Case Study: The Synthesis of Quinapril

The development of the ACE inhibitor quinapril highlights the successful application of the tetrahydroisoquinoline scaffold in modern drug design. The synthesis involves the coupling of (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester with another chiral building block to construct the final drug molecule.[25][26] This demonstrates the utility of THIQs as versatile intermediates in the synthesis of complex pharmaceutical agents.[27]

Caption: The central role of the THIQ scaffold in drug discovery.

Conclusion: An Ever-Evolving Field

From their initial discovery as complex natural products to their current status as privileged scaffolds in medicinal chemistry, tetrahydroisoquinoline alkaloids have had a profound impact on science and medicine. The historical development of synthetic methods like the Bischler-Napieralski and Pictet-Spengler reactions provided the tools to not only synthesize these molecules but also to understand their structure and function. The elucidation of their intricate biosynthetic pathways continues to offer insights into nature's chemical ingenuity and provides new avenues for biotechnological production. As our understanding of their roles as both therapeutic agents and endogenous modulators of physiology deepens, the tetrahydroisoquinoline scaffold is certain to remain a fertile ground for discovery and innovation for years to come.

References

-

Winzer, T., Kern, M., King, A. J., et al. (2015). Morphinan biosynthesis in opium poppy requires a P450-oxidoreductase fusion protein. Science. [Link]

-

[Anonymous]. (n.d.). [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]. PubMed. [Link]

-

Klutchko, S., Blankley, C. J., Fleming, R. W., et al. (1986). Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types. Journal of Medicinal Chemistry, 29(10), 1953-61. [Link]

-

Lichman, B. R., Gershater, M. C., & Lamming, E. D., et al. (2010). Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme. PubMed. [Link]

-

Lichman, B. R., Gershater, M. C., & Lamming, E. D., et al. (2010). Norcoclaurine Synthase: Mechanism of an Enantioselective Pictet-Spengler Catalyzing Enzyme. Semantic Scholar. [Link]

-

Lichman, B. R., Lamming, E. D., & Pesnot, T., et al. (2007). Mechanistic Studies on Norcoclaurine Synthase of Benzylisoquinoline Alkaloid Biosynthesis. ACS Publications. [Link]

- [Anonymous]. (n.d.). Preparation of quinapril hydrochloride.

-

[Anonymous]. (n.d.). Alkaloid. Wikipedia. [Link]

-

[Anonymous]. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

[Anonymous]. (n.d.). Bischler–Napieralski reaction. Grokipedia. [Link]

-